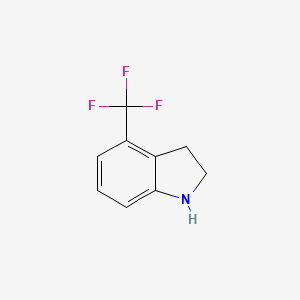

4-(Trifluoromethyl)indoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8/h1-3,13H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCIDGZBJANSEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC(=C21)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585694 | |

| Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905274-07-9 | |

| Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Trifluoromethyl)indoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and potential applications of 4-(Trifluoromethyl)indoline. This fluorinated heterocyclic compound is a valuable building block in medicinal chemistry and drug discovery, owing to the unique physicochemical properties conferred by the trifluoromethyl group.

Core Chemical Properties

4-(Trifluoromethyl)indoline, with the CAS number 905274-07-9, is a substituted indoline derivative. The incorporation of a trifluoromethyl group at the 4-position of the indoline ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents.[1][2]

Table 1: Physicochemical Properties of 4-(Trifluoromethyl)indoline

| Property | Value | Source |

| Molecular Formula | C₉H₈F₃N | [3] |

| Molecular Weight | 187.16 g/mol | [3] |

| CAS Number | 905274-07-9 | [3] |

| Appearance | Orange to reddish-brown liquid | [2] |

| Boiling Point | 208.6 ± 40.0 °C (Predicted) | [1][2] |

| Density | 1.264 ± 0.06 g/cm³ (Predicted) | [1][2] |

| pKa | 4.14 ± 0.20 (Predicted) | [2] |

| Storage Temperature | 2-8°C | [1][2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, as well as the methylene protons of the dihydropyrrole ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the trifluoromethyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the nine carbon atoms in the molecule, with the trifluoromethyl-substituted carbon and the carbons of the CF₃ group itself showing characteristic chemical shifts and splitting patterns due to C-F coupling.

Infrared (IR) Spectroscopy: The IR spectrum of 4-(Trifluoromethyl)indoline would likely exhibit characteristic absorption bands corresponding to:

-

N-H stretching vibrations.

-

Aromatic C-H stretching.

-

Aliphatic C-H stretching of the methylene groups.

-

C=C stretching of the aromatic ring.

-

Strong C-F stretching vibrations, which are typically found in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the molecular weight of 187.16. Fragmentation patterns would likely involve the loss of the trifluoromethyl group and other characteristic cleavages of the indoline ring system.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of 4-(Trifluoromethyl)indoline are not extensively published. However, a general approach can be derived from synthetic methods for analogous trifluoromethyl-containing indolines and related heterocyclic compounds.

Synthesis:

A plausible synthetic route could involve the reduction of 4-(trifluoromethyl)indole. The synthesis of the precursor, 4-(trifluoromethyl)indole, can be achieved from 2-methyl-3-nitrobenzotrifluoride.[4]

General Procedure for the Reduction of 4-(Trifluoromethyl)indole:

A solution of 4-(trifluoromethyl)indole in a suitable solvent, such as acetic acid or an alcohol, is treated with a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation using a palladium catalyst (Pd/C) under a hydrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is worked up by neutralizing the acid, extracting the product into an organic solvent, and drying the organic layer.

Purification:

The crude 4-(Trifluoromethyl)indoline is typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the final product.

Logical Relationships in Synthesis

The synthesis of 4-(Trifluoromethyl)indoline is logically dependent on the availability of its indole precursor. The following diagram illustrates this synthetic relationship.

Caption: A simplified diagram illustrating the synthetic precursor relationship for 4-(Trifluoromethyl)indoline.

Biological Activity and Drug Development Applications

While specific biological activities for 4-(Trifluoromethyl)indoline are not widely reported, the trifluoromethyl-indoline scaffold is of significant interest in drug discovery. The trifluoromethyl group can enhance a molecule's metabolic stability, binding affinity, and cell permeability.[5][6]

Derivatives of trifluoromethyl-substituted indoles have shown a range of biological activities, including potential as anticancer agents and plant growth regulators.[4][7] For instance, 4-trifluoromethylindole-3-acetic acid has demonstrated strong root-promoting activity.[4] This suggests that 4-(Trifluoromethyl)indoline could serve as a key intermediate for the synthesis of novel bioactive molecules.

Experimental Workflow for Biological Screening

A general workflow for the preliminary biological screening of a compound like 4-(Trifluoromethyl)indoline would involve a series of in vitro assays to assess its potential therapeutic effects.

Caption: A generalized workflow for the initial in vitro screening of a novel chemical entity.

This guide provides a foundational understanding of 4-(Trifluoromethyl)indoline for researchers and professionals in the field of drug development. Further experimental investigation is warranted to fully elucidate its chemical and biological properties.

References

- 1. 4-(Trifluoromethyl)indoline CAS#: 905274-07-9 [m.chemicalbook.com]

- 2. 4-(trifluoromethyl)indoline manufacturers and suppliers in india [chemicalbook.com]

- 3. 4-(Trifluoromethyl)indoline | 905274-07-9 [chemicalbook.com]

- 4. Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

4-(Trifluoromethyl)indoline CAS number and structure

An In-depth Technical Guide to 4-(Trifluoromethyl)indoline

This technical guide provides comprehensive information on 4-(Trifluoromethyl)indoline, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document outlines its chemical properties, structure, and potential synthetic approaches.

Core Compound Information

4-(Trifluoromethyl)indoline is a substituted indoline molecule. The indoline scaffold is a common motif in a variety of biologically active compounds. The presence of a trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

Physicochemical Properties

Below is a summary of the key physicochemical properties of 4-(Trifluoromethyl)indoline.

| Property | Value | Citations |

| CAS Number | 905274-07-9 | [1][][3][4] |

| Molecular Formula | C₉H₈F₃N | [][3] |

| Molecular Weight | 187.16 g/mol | [][3] |

| Appearance | Orange to reddish-brown liquid | [3] |

| Purity | ≥96% - 98% | [] |

| Boiling Point | 208.6 ± 40.0 °C (Predicted) | [3][4] |

| Density | 1.264 ± 0.06 g/cm³ (Predicted) | [3][4] |

| pKa | 4.14 ± 0.20 (Predicted) | [3] |

| Storage Temperature | 2-8°C | [3] |

Chemical Structure

The chemical structure of 4-(Trifluoromethyl)indoline consists of a bicyclic system with a benzene ring fused to a five-membered nitrogen-containing ring, where the 2-3 bond is saturated. A trifluoromethyl group is attached at the 4-position of the benzene ring.

References

physical and spectral data of 4-(Trifluoromethyl)indoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and spectral properties of 4-(Trifluoromethyl)indoline, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic introduction of a trifluoromethyl group to the indoline scaffold can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document outlines a detailed synthesis protocol and presents a thorough analysis of its spectral data.

Physical and Chemical Properties

4-(Trifluoromethyl)indoline is an orange to reddish-brown liquid at room temperature. Its core structure consists of a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring, with a trifluoromethyl group substituted at the 4-position of the aromatic ring.

Table 1: Physical and Chemical Data for 4-(Trifluoromethyl)indoline

| Property | Value |

| Molecular Formula | C₉H₈F₃N |

| Molecular Weight | 187.16 g/mol |

| CAS Number | 905274-07-9 |

| Appearance | Orange to reddish-brown liquid |

| Density (Predicted) | 1.264 ± 0.06 g/cm³ |

| pKa (Predicted) | 4.14 ± 0.20 |

Synthesis and Experimental Protocols

The synthesis of 4-(Trifluoromethyl)indoline is most commonly achieved through the reduction of 4-(trifluoromethyl)indole. Various reducing agents and conditions can be employed for this transformation. A robust and frequently utilized method involves the use of a borane reagent in the presence of a strong acid, such as trifluoroacetic acid. This approach allows for the selective reduction of the pyrrole ring of the indole nucleus to yield the corresponding indoline.

Experimental Protocol: Reduction of 4-(Trifluoromethyl)indole

This protocol is based on established methods for the reduction of indole derivatives to indolines.

Materials:

-

4-(Trifluoromethyl)indole

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Trifluoroacetic acid (TFA)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-(trifluoromethyl)indole in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a molar excess of borane-tetrahydrofuran complex (typically 1.5 to 3 equivalents) to the stirred solution.

-

To this mixture, add trifluoroacetic acid dropwise. The reaction is often rapid.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure 4-(Trifluoromethyl)indoline.

Logical Workflow for Synthesis and Purification:

Caption: Workflow for the synthesis and purification of 4-(Trifluoromethyl)indoline.

Spectral Data and Characterization

The structural elucidation of 4-(Trifluoromethyl)indoline is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum of 4-(Trifluoromethyl)indoline would be expected to show characteristic signals for the aromatic and aliphatic protons. The protons on the indoline ring system will exhibit specific chemical shifts and coupling patterns.

Table 2: Predicted ¹H NMR Spectral Data for 4-(Trifluoromethyl)indoline

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 2H | Aromatic CH (H-6, H-7) |

| ~7.0-7.1 | d | 1H | Aromatic CH (H-5) |

| ~3.6-3.8 | t | 2H | CH₂ (H-2) |

| ~3.1-3.3 | t | 2H | CH₂ (H-3) |

| Variable | br s | 1H | NH |

Note: Predicted data based on typical values for substituted indolines. Actual values may vary.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule. The presence of the trifluoromethyl group will result in a characteristic quartet for the trifluoromethyl carbon and will also influence the chemical shifts of the neighboring aromatic carbons through C-F coupling.

Table 3: Predicted ¹³C NMR Spectral Data for 4-(Trifluoromethyl)indoline

| Chemical Shift (δ, ppm) | Assignment |

| ~150-155 | Aromatic C (C-7a) |

| ~130-135 | Aromatic C (C-3a) |

| ~120-130 (q, ¹JCF ≈ 270 Hz) | CF₃ |

| ~125-130 | Aromatic C (C-4) |

| ~120-125 | Aromatic CH (C-6) |

| ~115-120 | Aromatic CH (C-5) |

| ~110-115 | Aromatic CH (C-7) |

| ~45-50 | CH₂ (C-2) |

| ~28-33 | CH₂ (C-3) |

Note: Predicted data based on typical values for substituted indolines and trifluoromethylated aromatic compounds. Actual values may vary.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key absorptions are expected for the N-H bond, aromatic C-H bonds, aliphatic C-H bonds, and the C-F bonds of the trifluoromethyl group.

Table 4: Predicted IR Absorption Bands for 4-(Trifluoromethyl)indoline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350-3450 | Medium | N-H stretch |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2850-2960 | Medium | Aliphatic C-H stretch |

| ~1600-1620 | Medium to Strong | C=C aromatic ring stretch |

| ~1100-1350 | Strong | C-F stretch (CF₃) |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z 187. The fragmentation pattern would likely involve the loss of the trifluoromethyl group or cleavage of the indoline ring.

Table 5: Predicted Mass Spectrometry Data for 4-(Trifluoromethyl)indoline

| m/z | Possible Fragment |

| 187 | [M]⁺ |

| 168 | [M - F]⁺ |

| 118 | [M - CF₃]⁺ |

Characterization Workflow:

The Ascendancy of the Trifluoromethyl Group in Heterocyclic Chemistry: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of trifluoromethyl (CF3) groups into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and materials science.[1] The unique electronic properties of the CF3 group, including its high electronegativity, metabolic stability, and ability to modulate lipophilicity, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[2][3] This technical guide provides a comprehensive overview of trifluoromethylated heterocyclic compounds, focusing on their synthesis, physicochemical properties, biological activities, and the signaling pathways they modulate. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field.

Physicochemical Properties of Trifluoromethylated Heterocyclic Compounds

The introduction of a trifluoromethyl group significantly alters the physicochemical properties of a heterocyclic compound. These changes are critical for optimizing drug-like properties such as absorption, distribution, metabolism, and excretion (ADME).

Lipophilicity

The trifluoromethyl group is highly lipophilic, a property quantified by the Hansch lipophilicity parameter (π). The π value for a CF3 group is approximately +0.88, indicating its significant contribution to increasing the overall lipophilicity of a molecule.[2] This enhanced lipophilicity can improve a compound's ability to cross cellular membranes, a crucial factor for oral bioavailability and distribution to target tissues.

Electronic Effects and pKa

The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the acidity or basicity (pKa) of nearby functional groups within the heterocyclic ring. This modulation of pKa can be critical for optimizing interactions with biological targets, such as enzymes and receptors, and for improving solubility and formulation characteristics.

Metabolic Stability

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group exceptionally stable to metabolic degradation.[2] Replacing a metabolically labile methyl group with a trifluoromethyl group is a common strategy in drug design to block metabolic pathways, thereby increasing the half-life and duration of action of a drug.

Table 1: Physicochemical Properties of Representative Trifluoromethylated Heterocyclic Compounds

| Compound | Heterocyclic Core | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | pKa | Hansch π (CF3) |

| 3-(Trifluoromethyl)pyrazole | Pyrazole | C4H3F3N2 | 70 °C @ 2mmHg[4] | 45-47[4] | ~9.5 (acidic NH) | +0.88[2] |

| 3-Methyl-5-(trifluoromethyl)pyrazole | Pyrazole | C5H5F3N2 | 187[5] | 88-90[5] | Not Available | +0.88[2] |

| 2-Hydroxy-5-(trifluoromethyl)pyridine | Pyridine | C6H4F3NO | Not Available | Not Available | Not Available | +0.88[2] |

| 5-(Trifluoromethyl)-1H-pyrazol-3-ol | Pyrazole | C4H3F3N2O | Not Available | 125-126[6] | Not Available | +0.88[2] |

Biological Activities of Trifluoromethylated Heterocyclic Drugs

The unique properties conferred by the trifluoromethyl group have led to the development of numerous successful drugs across various therapeutic areas. The following table summarizes the biological activity of three prominent examples.

Table 2: Biological Activity of Selected Trifluoromethylated Heterocyclic Drugs

| Drug | Heterocyclic Core | Target | IC50 Value | Therapeutic Area |

| Celecoxib | Pyrazole | COX-2 | ~0.04 µM (COX-2) | Anti-inflammatory, Analgesia |

| COX-1 | ~15 µM (COX-1) | |||

| Sitagliptin | Triazolopyrazine | DPP-4 | ~19 nM[1] | Type 2 Diabetes |

| Fluoxetine | Phenylpropylamine with a trifluoromethylphenoxy moiety | Serotonin Transporter (SERT) | ~6.31 nM[7] | Depression, Anxiety Disorders |

Signaling Pathways Modulated by Trifluoromethylated Heterocyclic Drugs

Understanding the mechanism of action of these drugs requires an examination of the signaling pathways they influence.

Celecoxib and the Cyclooxygenase (COX) Pathway

Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory cascade. By inhibiting COX-2, Celecoxib blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.

Caption: Signaling pathway of Celecoxib in inhibiting inflammation.

Sitagliptin and the Incretin Pathway

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, Sitagliptin increases the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.

Caption: Mechanism of action of Sitagliptin on the incretin pathway.

Fluoxetine and the Serotonin Reuptake Pathway

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) used to treat depression and other mood disorders. It acts by blocking the serotonin transporter (SERT) in the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission.

Caption: Fluoxetine's inhibition of the serotonin reuptake transporter.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for advancing research in this field. Below is a representative protocol for the synthesis of a trifluoromethylated heterocyclic compound.

Synthesis of 2-(Trifluoromethyl)-1H-benzo[d]imidazole

This protocol describes the synthesis of 2-(trifluoromethyl)-1H-benzo[d]imidazole, a common scaffold in medicinal chemistry.

Materials:

-

o-Phenylenediamine

-

Trifluoroacetic acid (TFA)

-

4M Hydrochloric acid (HCl) in dioxane

-

Toluene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel, filter paper)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-phenylenediamine (10.8 g, 0.1 mol) and toluene (100 mL).

-

Addition of Reagent: Slowly add trifluoroacetic acid (11.4 g, 0.1 mol) to the stirring suspension at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A precipitate should form.

-

Isolation of Crude Product: Filter the precipitate using a Büchner funnel and wash the solid with a small amount of cold toluene.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2-(trifluoromethyl)-1H-benzo[d]imidazole.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and melting point analysis.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of 2-(trifluoromethyl)-1H-benzo[d]imidazole.

Conclusion

Trifluoromethylated heterocyclic compounds represent a privileged class of molecules with significant applications in drug discovery and materials science. The unique physicochemical properties imparted by the trifluoromethyl group, including enhanced lipophilicity, metabolic stability, and modulated electronic character, provide a powerful tool for optimizing molecular properties. This guide has provided a comprehensive overview of the synthesis, properties, and biological activities of these important compounds, along with detailed experimental and mechanistic insights. It is anticipated that the continued exploration of this chemical space will lead to the development of novel therapeutics and advanced materials with improved performance characteristics.

References

- 1. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. 3-METHYL-5-(TRIFLUOROMETHYL)PYRAZOLE CAS#: 10010-93-2 [m.chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. fluoxetine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group represents a paradigm-shifting strategy in medicinal chemistry. Its unique electronic and steric properties profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often transforming a promising lead compound into a viable drug candidate. This technical guide provides a comprehensive overview of the multifaceted roles of the trifluoromethyl group in drug design, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Physicochemical Impact of the Trifluoromethyl Group

The introduction of a CF3 group into a drug candidate can induce a cascade of beneficial changes in its physicochemical properties. These modifications are primarily driven by the high electronegativity of the fluorine atoms and the exceptional strength of the carbon-fluorine bond.

Enhanced Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The C-F bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a C-H bond.[1] This inherent strength makes the CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug clearance.[2] By replacing a metabolically labile methyl or hydrogen group with a CF3 group, medicinal chemists can effectively block a "metabolic hotspot," leading to a longer drug half-life, reduced clearance, and improved bioavailability.[2]

A compelling example is the comparison between the antidepressant fluoxetine and its active metabolite, norfluoxetine, which lacks the N-methyl group but retains the trifluoromethyl moiety. While not a direct comparison of a CF3 versus a non-CF3 analog at the same position, the data illustrates the metabolic consequences. The intrinsic clearance of R-fluoxetine is significantly influenced by CYP2D6, while norfluoxetine's clearance is considerably lower.[3][4]

Modulation of Lipophilicity

The trifluoromethyl group is highly lipophilic, a property that can significantly enhance a drug's ability to cross cellular membranes and the blood-brain barrier.[5] The Hansch π value, a measure of lipophilicity, for a CF3 group is +0.88.[1] This increased lipophilicity can lead to improved absorption and distribution of the drug to its target site.[5]

For instance, the logP value of fluoxetine, which contains a trifluoromethyl group, is 4.05.[1] Its active metabolite, norfluoxetine, also containing the CF3 group, has a predicted logP of 3.5.[6]

Altered Acidity and Basicity

The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the pKa of nearby acidic or basic functional groups. This electronic influence can alter a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and binding interactions with its target protein.

Increased Binding Affinity

The trifluoromethyl group can enhance a drug's binding affinity to its target protein through several mechanisms. Its lipophilicity can promote favorable hydrophobic interactions within the binding pocket. Furthermore, the electron-withdrawing properties of the CF3 group can modulate the electronic distribution of the molecule, leading to stronger electrostatic or hydrogen bonding interactions with the target.[5]

Quantitative Comparison of Trifluoromethylated vs. Non-Trifluoromethylated Analogs

The following tables provide a quantitative comparison of key physicochemical and pharmacokinetic parameters for representative trifluoromethylated drugs and their relevant non-fluorinated counterparts.

Table 1: Comparison of Fluoxetine and its Metabolite Norfluoxetine

| Property | Fluoxetine (with -CF3) | Norfluoxetine (with -CF3) | Reference(s) |

| LogP | 4.05 | 3.5 (Predicted) | [1][6] |

| In Vitro Intrinsic Clearance (CLint) by CYP2D6 (μL/min/pmol CYP) | R-fluoxetine: 2.91, S-fluoxetine: 2.24 | - | [3] |

Table 2: Comparison of Celecoxib (COX-2 Selective) and SC-560 (COX-1 Selective)

| Property | Celecoxib (with -CF3) | SC-560 (without -CF3) | Reference(s) |

| Target Selectivity | COX-2 | COX-1 | [7] |

| COX-1 IC50 | 15 µM | 0.009 µM | [8] |

| COX-2 IC50 | 0.04 µM | 6.3 µM | [8] |

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a typical procedure to assess the metabolic stability of a compound.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

Materials:

-

Test compound

-

Human liver microsomes (pooled)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN) with an internal standard

-

96-well plates

-

Incubator (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer.

-

Compound Addition: Add the test compound (final concentration 1 µM) to the reaction mixture.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Termination: Terminate the reaction by adding cold acetonitrile containing an internal standard.

-

Protein Precipitation: Centrifuge the samples to precipitate the microsomal proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Calculate the in vitro intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.

Determination of LogP by the Shake-Flask Method

This protocol describes the "gold standard" method for determining the partition coefficient (LogP) of a compound.

Objective: To determine the n-octanol/water partition coefficient (LogP) of a test compound.

Materials:

-

Test compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., phosphate-buffered saline, pH 7.4; pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and water/buffer for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Compound Preparation: Prepare a stock solution of the test compound in one of the phases (usually the one in which it is more soluble).

-

Partitioning: In a glass vial, add a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated water/buffer. Add a small aliquot of the compound stock solution.

-

Equilibration: Cap the vial tightly and shake or vortex it for a sufficient time (e.g., 1-24 hours) to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound in both the n-octanol and the aqueous phase using a suitable analytical method.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Visualizing the Impact: Signaling Pathways and Workflows

Drug Development Workflow with Trifluoromethylation

The following diagram illustrates a simplified workflow in drug discovery where trifluoromethylation is employed to enhance the properties of a lead compound.

Caption: Drug development workflow incorporating trifluoromethylation.

Signaling Pathway of Sorafenib

Sorafenib is a multi-kinase inhibitor that targets both the RAF/MEK/ERK signaling pathway involved in tumor cell proliferation and the VEGFR/PDGFR signaling pathways involved in angiogenesis.

Caption: Sorafenib's dual mechanism of action.

Signaling Pathway of Celecoxib

Celecoxib is a selective COX-2 inhibitor that reduces the production of prostaglandins involved in inflammation and pain.

Caption: Celecoxib's selective inhibition of COX-2.

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to confer enhanced metabolic stability, modulate lipophilicity, and improve binding affinity has led to the development of numerous successful drugs across a wide range of therapeutic areas. A thorough understanding of the physicochemical principles underlying the effects of trifluoromethylation, coupled with robust experimental evaluation, is crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Factors associated with fluoxetine and norfluoxetine plasma concentrations and clinical response in Mexican patients with mental disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Norfluoxetine | C16H16F3NO | CID 4541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Safeguarding the Integrity of 4-(Trifluoromethyl)indoline: A Technical Guide to Stability and Storage

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 4-(Trifluoromethyl)indoline, a critical building block for researchers, scientists, and drug development professionals. Understanding the stability profile of this compound is paramount to ensuring experimental reproducibility, maintaining its purity, and safeguarding the integrity of research outcomes.

Summary of Stability and Storage Conditions

Proper handling and storage are crucial for maintaining the quality of 4-(Trifluoromethyl)indoline. The following table summarizes the recommended conditions and known instabilities based on available data.

| Parameter | Recommendation/Observation | Potential Consequences of Deviation |

| Storage Temperature | Store in a cool, dry place. For long-term storage, refrigeration at -20°C is recommended. | Elevated temperatures can accelerate degradation. |

| Atmosphere | Store in a well-ventilated area under an inert atmosphere if possible. | Exposure to air and moisture can lead to oxidation and hydrolysis. |

| Light Exposure | Protect from light. Store in an amber vial or a light-blocking container. | Light exposure can induce photodegradation. |

| Container | Store in a tightly sealed, appropriate container. | Prevents contamination and exposure to air and moisture. |

| Incompatible Substances | Avoid contact with strong oxidizing agents and strong acids. | May cause vigorous and potentially hazardous reactions. |

| Physical Appearance | The pure compound is typically a solid or liquid. | Discoloration (e.g., yellowing or browning) may indicate oxidation or degradation. |

| Thermal Stability | Stable at room temperature. Thermal decomposition may produce hazardous fumes such as hydrogen fluoride and nitrogen oxides. | High heat can lead to decomposition. |

| pH Sensitivity | The trifluoromethyl group can be susceptible to hydrolysis under certain pH conditions. | Extreme pH values may lead to the degradation of the molecule. |

Understanding Potential Degradation Pathways

While specific degradation pathways for 4-(Trifluoromethyl)indoline are not extensively documented in publicly available literature, knowledge of related compounds such as anilines and indolines allows for the postulation of likely degradation routes. Researchers should be aware of these potential pathways to design stable formulations and analytical methods. The primary degradation concerns include:

-

Oxidation: Like many aniline derivatives, the indoline ring is susceptible to oxidation, which can be initiated by exposure to air (oxygen). This can lead to the formation of colored impurities.

-

Hydrolysis: The trifluoromethyl group, while generally stable, can undergo hydrolysis under certain conditions, particularly at non-neutral pH, to form a carboxylic acid group.

-

Photodegradation: Aromatic amines are often sensitive to light. Exposure to UV or visible light can provide the energy to initiate degradation reactions.

-

Thermal Decomposition: At elevated temperatures, the molecule can decompose, leading to the release of toxic and corrosive gases, including hydrogen fluoride and oxides of nitrogen.

Experimental Protocol: Forced Degradation Study

To comprehensively assess the stability of 4-(Trifluoromethyl)indoline and identify potential degradants, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions. The following is a generalized protocol that can be adapted for specific laboratory needs.

Objective: To investigate the intrinsic stability of 4-(Trifluoromethyl)indoline and to generate potential degradation products for analytical method development and validation.

Materials:

-

4-(Trifluoromethyl)indoline

-

High-purity solvents (e.g., acetonitrile, methanol, water)

-

Acids (e.g., 0.1 N HCl)

-

Bases (e.g., 0.1 N NaOH)

-

Oxidizing agent (e.g., 3% hydrogen peroxide)

-

Photostability chamber

-

Temperature-controlled oven

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of 4-(Trifluoromethyl)indoline of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at room temperature for a defined period.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Incubate at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample and the stock solution to dry heat in an oven at a high temperature (e.g., 70°C) for a defined period.

-

Photodegradation: Expose a solid sample and the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

-

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to an appropriate concentration. Analyze the sample using a suitable stability-indicating analytical method, such as HPLC-UV or LC-MS, to separate the parent compound from any degradation products.

-

Data Evaluation: Quantify the amount of remaining 4-(Trifluoromethyl)indoline and identify and characterize any significant degradation products.

Visualizing Stability Assessment and Degradation Logic

To aid in the conceptualization of stability testing and potential degradation, the following diagrams have been generated using Graphviz.

Caption: A logical workflow for assessing the stability of 4-(Trifluoromethyl)indoline.

Caption: An overview of potential degradation pathways for 4-(Trifluoromethyl)indoline.

The Trifluoromethylated Indoline Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties have made it a fertile ground for the development of novel therapeutics. The strategic incorporation of a trifluoromethyl (CF3) group onto this privileged scaffold has emerged as a powerful strategy to enhance the pharmacological profile of drug candidates. The CF3 group, with its high electronegativity, metabolic stability, and ability to modulate lipophilicity, can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target binding affinity. This technical guide delves into the potential applications of trifluoromethylated indolines in drug discovery, summarizing key findings, presenting quantitative data, and providing detailed experimental methodologies.

The Trifluoromethyl Advantage in Drug Design

The introduction of a trifluoromethyl group can confer several advantageous properties to a drug molecule:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, leading to increased half-life and improved bioavailability.

-

Increased Lipophilicity: The CF3 group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Modulation of Acidity/Basicity: The electron-withdrawing nature of the CF3 group can alter the pKa of nearby functional groups, influencing the molecule's ionization state and its interaction with biological targets.

-

Improved Binding Affinity: The unique steric and electronic properties of the CF3 group can lead to enhanced binding interactions with target proteins, resulting in increased potency.

Applications in Oncology

Trifluoromethylated indolines have shown significant promise as anticancer agents, with several studies demonstrating their potent cytotoxic activity against a range of cancer cell lines.

Kinase Inhibition

Many trifluoromethylated indoline derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Table 1: Anticancer Activity of Trifluoromethylated Spiro[indoline-3,2′-pyrrolidine] Derivatives [1]

| Compound ID | Substitution on Indoline | Substitution on Phenyl Ring | Cell Line | IC50 (µM) |

| 4a | H | 4-Cl, 3-CF3 | PC-3 | 72.51 ± 2.35 |

| 4f | 5-Br | 4-Cl, 3-CF3 | Not Specified | Not Specified |

Table 2: Anticancer Activity of Trifluoromethyl-Substituted Pyrrole 2-Indolinone Derivatives [2]

| Compound | Target Kinase(s) | Activity |

| Not Specified | Tyrosine Kinases | Potent Inhibition |

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a common method for determining the in vitro kinase inhibitory activity of trifluoromethylated indoline derivatives.[3][4]

Materials:

-

Recombinant human kinase (e.g., EGFR, VEGFR-2)

-

Kinase-specific substrate

-

Trifluoromethylated indoline compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP (Ultra-pure)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipette or liquid handling system

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the trifluoromethylated indoline in 100% DMSO. Create a serial dilution series of the compound in DMSO.

-

Kinase Reaction Setup:

-

Prepare a master mix containing the kinase buffer, the appropriate concentration of the kinase enzyme, and its substrate.

-

Dispense 5 µL of the kinase/substrate master mix into the wells of a white, opaque plate.

-

Add 2.5 µL of the diluted compound or DMSO (for controls) to the respective wells.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

-

Initiation and Incubation:

-

Prepare an ATP solution in kinase buffer at twice the desired final concentration.

-

Initiate the kinase reaction by adding 2.5 µL of the ATP solution to all wells.

-

Mix the plate gently and incubate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Representative Kinase Inhibition Signaling Pathway

Caption: Representative RTK signaling pathway inhibited by trifluoromethylated indolines.

Applications in Neurodegenerative Disorders

The unique properties of trifluoromethylated indolines also make them attractive candidates for the treatment of neurodegenerative diseases. Their ability to cross the blood-brain barrier is a critical advantage for targeting central nervous system disorders.

Neuroprotective Effects

Several indole derivatives have demonstrated neuroprotective effects by mitigating oxidative stress and inflammation, which are key pathological features of many neurodegenerative diseases.

Table 3: Neuroprotective Activity of Indole Derivatives

| Compound | Proposed Mechanism | Reference |

| Indole-based compounds | Antioxidant, anti-inflammatory, amyloid disaggregation | [5][6][7] |

| Fluoxetine derivative OTPM | Anti-neuroinflammatory, suppression of microglial activation | [8][9] |

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a general method to assess the neuroprotective effects of trifluoromethylated indoline compounds against oxidative stress-induced cell death in a neuronal cell line.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

Trifluoromethylated indoline compound (dissolved in DMSO)

-

Oxidative stress-inducing agent (e.g., hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA))

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the trifluoromethylated indoline compound for a specified period (e.g., 2-4 hours).

-

Induction of Oxidative Stress: Add the oxidative stress-inducing agent (e.g., H2O2) to the wells (except for the control group) and incubate for a further 24 hours.

-

Cell Viability Assessment (MTT Assay):

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the control group (untreated with the oxidative stressor).

-

Determine the concentration of the compound that provides 50% protection (EC50) against the induced toxicity.

-

Representative Neuroprotective Signaling Pathway

Caption: Potential neuroprotective mechanisms of trifluoromethylated indolines.

Conclusion

The trifluoromethylated indoline scaffold represents a highly promising area for the discovery of new therapeutic agents. The unique physicochemical properties imparted by the trifluoromethyl group can lead to compounds with enhanced potency, selectivity, and pharmacokinetic profiles. The examples highlighted in this guide demonstrate the potential of this scaffold in oncology and neurodegenerative diseases. Further exploration of the vast chemical space around the trifluoromethylated indoline core, coupled with detailed biological evaluation, is expected to yield a new generation of innovative medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Substituted Indolines: Core Strategies and Methodologies

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structural motif in a vast array of natural products and pharmaceutically active compounds. Its prevalence underscores the continuous demand for efficient and versatile synthetic methods to access functionally diverse indoline derivatives. This technical guide provides an in-depth review of the core synthetic strategies for constructing substituted indolines, with a focus on methodologies relevant to drug discovery and development. We present key reaction classes with detailed experimental protocols and comparative data to aid in the selection and implementation of appropriate synthetic routes.

Reduction of Indole Derivatives

The direct reduction of indoles represents one of the most straightforward approaches to indoline synthesis. However, challenges such as over-reduction of the benzene ring and catalyst poisoning by the indoline product necessitate careful selection of catalysts and reaction conditions.

Catalytic Hydrogenation

Heterogeneous catalytic hydrogenation is a widely employed method for the synthesis of indolines from their corresponding indoles.[1] A variety of catalysts and conditions have been developed to achieve high yields and selectivity.

A significant challenge in the hydrogenation of unprotected indoles is the potential for further reduction of the indoline product to octahydroindole.[1] The use of acidic conditions can promote the reaction by protonating the indole at the C3 position, which disrupts the aromaticity and facilitates hydrogenation.[1]

Table 1: Comparison of Catalysts for the Hydrogenation of Indole

| Catalyst | H2 Pressure | Solvent | Additive | Temperature | Time (h) | Conversion (%) | Selectivity to Indoline (%) | Reference |

| 5% Pt/C | 30 bar | Water | p-TsOH | Room Temp. | 1.5 | >99 | >99 | [1] |

| 5% Pd/C | 50 bar | Water | p-TsOH | Room Temp. | 1.5 | 56 | >99 | [2] |

| Pd@CN0.132 | 1 atm | Water | H3PO4 | 40 °C | 6 | 96 | 100 | [2] |

Experimental Protocol: Heterogeneous Catalytic Hydrogenation of Indole with Pt/C [1]

To a solution of indole (1 mmol) in water (5 mL), p-toluenesulfonic acid monohydrate (1.1 mmol) and 5% Pt/C (50 mg) were added. The mixture was placed in a high-pressure reactor and pressurized with H2 (30 bar). The reaction was stirred at room temperature for 1.5 hours. After the reaction, the catalyst was filtered off, and the solvent was removed under reduced pressure. The residue was neutralized with a saturated NaHCO3 solution and extracted with ethyl acetate. The combined organic layers were dried over Na2SO4 and concentrated to give the desired indoline.

Asymmetric Reduction

The synthesis of enantiomerically pure indolines is of paramount importance in drug development. Asymmetric reduction of indoles or their precursors, 3H-indoles, offers a direct route to chiral indolines.

A metal-free approach utilizing a chiral Brønsted acid to catalyze the transfer hydrogenation of 3H-indoles with Hantzsch dihydropyridine has been developed.[3] This method provides optically active indolines with high enantioselectivities under mild conditions.[3]

Table 2: Asymmetric Brønsted Acid-Catalyzed Reduction of 2-Aryl-3H-Indoles [3]

| Substrate (2-Aryl group) | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| Phenyl | 5 | 98 | 97 |

| 4-Methoxyphenyl | 5 | 99 | 96 |

| 4-Chlorophenyl | 5 | 95 | 98 |

| 2-Naphthyl | 5 | 97 | 95 |

Experimental Protocol: Asymmetric Transfer Hydrogenation of a 3H-Indole [3]

To a solution of the 2-aryl-3H-indole (0.1 mmol) in toluene (1.0 mL) was added the Hantzsch dihydropyridine (0.12 mmol) and the chiral phosphoric acid catalyst (5 mol%). The reaction mixture was stirred at 40 °C until the starting material was consumed (monitored by TLC). The solvent was then evaporated, and the residue was purified by flash column chromatography on silica gel to afford the corresponding optically active indoline.

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions are powerful tools for the construction of the indoline ring system from acyclic precursors. These methods often offer high levels of control over substitution patterns and stereochemistry.

Palladium-Catalyzed Intramolecular C-H Amination

Modern transition-metal-catalyzed reactions have enabled the direct formation of indolines through intramolecular C-H amination.[4][5] This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route.[5]

Figure 1: General workflow for Pd-catalyzed intramolecular C-H amination.

Experimental Protocol: Pd(II)-Catalyzed Intramolecular C-H Amination [4]

A mixture of the N-protected β-arylethylamine substrate (0.2 mmol), Pd(OAc)2 (0.02 mmol, 10 mol%), and PhI(OAc)2 (0.3 mmol) in toluene (2 mL) was stirred at 100 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture was filtered through a pad of Celite. The filtrate was concentrated, and the residue was purified by flash chromatography on silica gel to afford the indoline product.

Organocatalytic Intramolecular Michael Addition

Asymmetric organocatalysis provides an effective means for the enantioselective synthesis of 2,3-disubstituted indolines through an intramolecular Michael addition.[6][7] Chiral primary amines derived from cinchona alkaloids are often used as catalysts.[6]

Table 3: Asymmetric Synthesis of 2,3-Disubstituted Indolines via Intramolecular Michael Addition [6]

| R1 (at position 3) | R2 (at position 2) | Catalyst | dr (cis:trans or trans:cis) | ee (major isomer, %) | Yield (%) |

| Phenyl | Acetyl | Cinchona-derived primary amine | 2.7:1 (cis) | 99 | 95 |

| 4-Chlorophenyl | Acetyl | Cinchona-derived primary amine | 2.5:1 (cis) | 98 | 92 |

| Methyl | Benzoyl | Cinchona-derived primary amine | 20:1 (trans) | 99 | 97 |

| Ethyl | Benzoyl | Cinchona-derived primary amine | 15:1 (trans) | 98 | 95 |

Experimental Protocol: Organocatalytic Asymmetric Intramolecular Michael Addition [6]

To a solution of the (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-one (0.1 mmol) and the cinchona alkaloid-derived primary amine catalyst (0.01 mmol, 10 mol%) in THF (1.0 mL) was added benzoic acid (0.02 mmol, 20 mol%). The reaction mixture was stirred at room temperature for the time indicated by TLC analysis. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to yield the desired 2,3-disubstituted indoline.

Cycloaddition Reactions

Cycloaddition reactions offer a powerful and convergent approach to the indoline core, allowing for the rapid construction of molecular complexity.

Intramolecular [4+2] Cycloaddition

The intramolecular [4+2] cycloaddition of ynamides with conjugated enynes is a highly effective strategy for the synthesis of indolines, particularly those with substitution on the benzenoid ring.[8] This method is modular and well-suited for creating libraries of substituted indoline derivatives.[8]

Figure 2: Synthetic pathway via intramolecular [4+2] cycloaddition.

Table 4: Synthesis of Substituted Indolines via Intramolecular [4+2] Cycloaddition [8]

| Substituent at C4 | Substituent at C5 | Substituent at C6 | Substituent at C7 | Conditions | Yield (%) |

| H | Me | H | H | Toluene, 180 °C, 24h | 85 |

| H | OMe | H | H | Toluene, 180 °C, 24h | 78 |

| H | H | Cl | H | Toluene, 180 °C, 24h | 82 |

| TMS | H | H | H | TFE, 110 °C, 24h | 91 |

Experimental Protocol: Intramolecular [4+2] Cycloaddition [8]

A solution of the ynamide-enyne substrate (0.1 mmol) in toluene (2 mL) was heated in a sealed tube at 180 °C for 24 hours. The reaction mixture was cooled to room temperature and the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel to give the substituted indoline.

Domino Reactions

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, provide an efficient and elegant pathway to complex molecules like substituted indolines.

Copper-Catalyzed Amidation/Cyclization

A one-pot domino process involving a copper-catalyzed amidation followed by an intramolecular nucleophilic substitution has been developed for the synthesis of indolines from ortho-iodophenalkyl mesylates.[9] This method is highly efficient and proceeds under mild conditions.[9]

Table 5: Synthesis of Indolines via Domino Cu-Catalyzed Amidation/Cyclization [9]

| Substrate (ortho-iodophenalkyl mesylate) | Amine Source | Yield (%) |

| 1-iodo-2-(2-mesyloxyethyl)benzene | tert-butylcarbamate | 95 |

| 4-methoxy-1-iodo-2-(2-mesyloxyethyl)benzene | benzamide | 92 |

| 5-methyl-1-iodo-2-(2-mesyloxyethyl)benzene | p-toluenesulfonamide | 89 |

Experimental Protocol: Domino Cu-Catalyzed Amidation/Cyclization [9]

A mixture of the ortho-iodophenalkyl mesylate (1.0 mmol), the amide or carbamate (1.2 mmol), CuI (0.05 mmol, 5 mol%), N,N'-dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%), and Cs2CO3 (2.0 mmol) in THF (5 mL) was stirred at 80 °C for 16 hours under an argon atmosphere. The reaction mixture was cooled to room temperature, diluted with ethyl acetate, and filtered. The filtrate was washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The residue was purified by flash chromatography to afford the desired indoline.

Conclusion

The synthesis of substituted indolines is a rich and evolving field, with a diverse array of methodologies available to the synthetic chemist. This guide has highlighted several core strategies, including the reduction of indoles, intramolecular cyclizations, cycloadditions, and domino reactions. The choice of a particular synthetic route will be dictated by factors such as the desired substitution pattern, stereochemical requirements, and the availability of starting materials. The detailed protocols and comparative data provided herein are intended to serve as a practical resource for researchers engaged in the synthesis of these vital heterocyclic compounds for applications in drug discovery and beyond.

References

- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]

- 3. Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles [organic-chemistry.org]

- 4. Indoline synthesis [organic-chemistry.org]

- 5. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Indolines via a Domino Cu-Catalyzed Amidation/Cyclization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 4-(Trifluoromethyl)indoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of 4-(Trifluoromethyl)indoline, a valuable building block in medicinal chemistry and materials science. The protocols described herein are based on modern palladium-catalyzed cross-coupling reactions, offering efficient and modular access to this important scaffold.

Introduction

Indoline derivatives are prevalent structural motifs in a wide array of pharmaceuticals and biologically active compounds. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of these molecules. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and C-H activation/amination, have emerged as powerful tools for the construction of the indoline core.[1][2] This application note details a protocol for a palladium-catalyzed intramolecular C-H amination approach to synthesize substituted indolines. While a direct palladium-catalyzed synthesis for 4-(Trifluoromethyl)indoline from a single acyclic precursor was not prominently found, a highly relevant and adaptable method involves the palladium-catalyzed intramolecular amination of β-arylethylamine derivatives.[3][4] Additionally, a method for the direct trifluoromethylation of an indoline core at a different position (C7) highlights a complementary palladium-catalyzed approach.[5]

Reaction Scheme

A general and adaptable palladium-catalyzed intramolecular C-H amination reaction for the synthesis of the indoline scaffold is presented below. This can be adapted for the synthesis of 4-(Trifluoromethyl)indoline by utilizing the appropriately substituted β-arylethylamine precursor.

General Reaction Scheme:

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and reported yields for palladium-catalyzed intramolecular C-H amination reactions for the synthesis of indolines. These conditions can serve as a starting point for the optimization of the synthesis of 4-(Trifluoromethyl)indoline.

| Entry | Precursor | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Picolinamide (PA)-protected β-phenylethylamine | Pd(OAc)₂ (5) | - | K₂CO₃ | Toluene | 100 | 24 | 85 | [3] |

| 2 | N-(o-bromobenzyl)amine derivative | Pd₂(dba)₃ (2.5) | BINAP (7.5) | NaOtBu | Toluene | 80 | 2 | 95 | [1] |

| 3 | 2-Pyridinesulfonyl-protected phenethylamine | Pd(OAc)₂ (10) | - | PhI(OAc)₂ (oxidant) | Toluene | 100 | 4 | 88 | [6][7] |

| 4 | β,γ-unsaturated alkene and trifluoroacetimidoyl chloride | Pd(hfac)₂ (10) | PPh₃ (20) | Na₂CO₃ | THF/PhCF₃ | 80 | 48 | up to 84 | [8][9] |

Experimental Protocols

Protocol 1: Palladium-Catalyzed Intramolecular C(sp²)-H Amination

This protocol is adapted from an efficient method for the synthesis of indoline compounds from picolinamide (PA)-protected β-arylethylamine substrates.[3] To synthesize 4-(Trifluoromethyl)indoline, the starting material would be a picolinamide-protected 2-(3-(trifluoromethyl)phenyl)ethan-1-amine.

Materials:

-

Picolinamide-protected 2-(3-(trifluoromethyl)phenyl)ethan-1-amine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried reaction vessel, add the picolinamide-protected 2-(3-(trifluoromethyl)phenyl)ethan-1-amine (1.0 equiv), potassium carbonate (2.0 equiv), and palladium(II) acetate (0.05 equiv).

-

The vessel is sealed and evacuated and backfilled with nitrogen or argon three times.

-

Anhydrous toluene is added via syringe.

-

The reaction mixture is stirred and heated to 100 °C for 24 hours.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the picolinamide-protected 4-(Trifluoromethyl)indoline.

-

Deprotection of the picolinamide group can be achieved under appropriate conditions to yield 4-(Trifluoromethyl)indoline.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the palladium-catalyzed synthesis of a 4-(Trifluoromethyl)indoline derivative.

Caption: General workflow for the palladium-catalyzed synthesis of 4-(Trifluoromethyl)indoline.

This application note provides a foundational understanding and practical guidance for the synthesis of 4-(Trifluoromethyl)indoline. Researchers are encouraged to consult the cited literature for further details and optimization strategies.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]

- 3. Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Indolines via Pd(II)-Catalyzed Amination of C-H Bonds Using PhI(OAc)2 as the Bystanding Oxidant [organic-chemistry.org]

- 7. Synthesis of indolines via Pd(II)-catalyzed amination of C-H bonds using PhI(OAc)2 as the bystanding oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols: Electrophilic Reactions of 4-(Trifluoromethyl)indoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the electrophilic substitution reactions of 4-(Trifluoromethyl)indoline. This versatile building block is of significant interest in medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. These protocols offer starting points for the synthesis of a variety of functionalized indoline derivatives for use in drug discovery and development.

Introduction

4-(Trifluoromethyl)indoline is a substituted indoline with a strongly electron-withdrawing trifluoromethyl group on the benzene ring. The reactivity of the indoline nucleus in electrophilic substitution is governed by the interplay between the activating, ortho-, para-directing amino group and the deactivating, meta-directing trifluoromethyl group. Generally, electrophilic attack is favored at the C5 position, which is para to the nitrogen atom and meta to the trifluoromethyl group. Reactions on the nitrogen atom (N-functionalization) are also common.

Data Presentation

The following table summarizes expected outcomes for various electrophilic substitution reactions on 4-(Trifluoromethyl)indoline based on general principles of aromatic chemistry. Yields are estimates and will vary depending on specific reaction conditions.

| Reaction Type | Electrophile | Reagent/Catalyst | Expected Major Product(s) | Estimated Yield (%) |

| N-Acylation | Acetyl chloride | Triethylamine | 1-Acetyl-4-(trifluoromethyl)indoline | 85-95 |

| Friedel-Crafts Acylation | Acetyl chloride | Aluminum chloride | 5-Acetyl-4-(trifluoromethyl)indoline | 60-75 |

| Vilsmeier-Haack Formylation | Vilsmeier reagent | POCl₃, DMF | 5-Formyl-4-(trifluoromethyl)indoline | 70-85 |

| Nitration | Nitronium ion (NO₂⁺) | HNO₃/H₂SO₄ | 5-Nitro-4-(trifluoromethyl)indoline | 50-65 |

| Halogenation (Bromination) | Bromonium ion (Br⁺) | N-Bromosuccinimide | 5-Bromo-4-(trifluoromethyl)indoline | 75-90 |

Experimental Protocols

Safety Precaution: All experiments should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: N-Acylation of 4-(Trifluoromethyl)indoline

Objective: To synthesize 1-acetyl-4-(trifluoromethyl)indoline.

Materials:

-

4-(Trifluoromethyl)indoline

-

Acetyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-(Trifluoromethyl)indoline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Friedel-Crafts Acylation of 4-(Trifluoromethyl)indoline

Objective: To synthesize 5-acetyl-4-(trifluoromethyl)indoline.

Materials:

-

4-(Trifluoromethyl)indoline

-

Acetyl chloride

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ice-cold 1 M hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a suspension of anhydrous AlCl₃ (2.5 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, slowly add acetyl chloride (1.2 eq).

-

Stir the mixture for 15 minutes at 0 °C.

-

Add a solution of 4-(Trifluoromethyl)indoline (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

-

Carefully pour the reaction mixture into ice-cold 1 M HCl.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Vilsmeier-Haack Formylation of 4-(Trifluoromethyl)indoline

Objective: To synthesize 5-formyl-4-(trifluoromethyl)indoline.

Materials:

-

4-(Trifluoromethyl)indoline

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

1 M Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flask cooled to 0 °C, slowly add POCl₃ (1.5 eq) to anhydrous DMF (3.0 eq) with stirring under a nitrogen atmosphere.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[1][2][3]

-

Add a solution of 4-(Trifluoromethyl)indoline (1.0 eq) in anhydrous DMF to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the mixture with 1 M NaOH solution until pH 8-9.

-

Extract the product with EtOAc.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Protocol 4: Nitration of 4-(Trifluoromethyl)indoline

Objective: To synthesize 5-nitro-4-(trifluoromethyl)indoline.

Materials:

-

4-(Trifluoromethyl)indoline

-

Fuming nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Ice water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flask cooled to -10 °C, slowly add concentrated H₂SO₄ to a solution of 4-(Trifluoromethyl)indoline (1.0 eq) in DCM.

-

In a separate flask, prepare a nitrating mixture by slowly adding fuming HNO₃ (1.1 eq) to concentrated H₂SO₄ at 0 °C.

-

Add the nitrating mixture dropwise to the indoline solution, maintaining the temperature below -5 °C.

-

Stir the reaction mixture at -10 to 0 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Separate the organic layer and wash the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.